2,3,4,5-Tetrachloro-6-[(2,3-dimethylphenyl)carbamoyl]benzoic acid
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Overview
Description
2,3,4,5-Tetrachloro-6-[(2,3-dimethylanilino)carbonyl]benzoic acid is a synthetic organic compound with the molecular formula C16H11Cl4NO3. It is characterized by the presence of multiple chlorine atoms and a benzoic acid core, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrachloro-6-[(2,3-dimethylanilino)carbonyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylates.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while reduction reactions can produce partially dechlorinated compounds .
Scientific Research Applications
2,3,4,5-Tetrachloro-6-[(2,3-dimethylanilino)carbonyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrachloro-6-[(2,3-dimethylanilino)carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2,3,4,5-Tetrachloro-6-[(2,3-dichlorophenyl)amino]carbonyl]benzoic acid
- 2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid
Comparison: Compared to similar compounds, 2,3,4,5-tetrachloro-6-[(2,3-dimethylanilino)carbonyl]benzoic acid is unique due to the presence of the dimethylanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
77106-02-6 |
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Molecular Formula |
C16H11Cl4NO3 |
Molecular Weight |
407.1 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-[(2,3-dimethylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H11Cl4NO3/c1-6-4-3-5-8(7(6)2)21-15(22)9-10(16(23)24)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
WWLLWTMHZQNQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)C |
Origin of Product |
United States |
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